molecular formula C23H25N3O5 B10984165 3,4,5-trimethoxy-N-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethyl)benzamide

3,4,5-trimethoxy-N-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethyl)benzamide

Cat. No.: B10984165
M. Wt: 423.5 g/mol
InChI Key: YIEDUIBIPOJGLK-UHFFFAOYSA-N
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Description

This compound, with the systematic name provided, is a fascinating molecule that combines several functional groups. Let’s break it down:

    3,4,5-Trimethoxy: This part of the name indicates three methoxy (OCH₃) groups attached to the benzene ring.

    N-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethyl): Here, we have an indole ring (fused benzene and pyrrole rings) with an attached ketone group (2-oxo). The nitrogen (N) atom connects this indole moiety to the benzene ring.

Chemical Reactions Analysis

The compound likely undergoes various reactions due to its functional groups. Some possibilities include:

    Oxidation: Oxidative processes could affect the methoxy groups or the indole ring.

    Reduction: Reduction reactions might target the ketone group or other functional moieties.

    Substitution: Substituting a functional group (e.g., halogenation) could alter its properties. Common reagents and conditions would depend on the specific reaction type.

Scientific Research Applications

Researchers explore this compound’s potential in diverse fields:

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems, such as receptors or enzymes.

    Medicine: Assessing its pharmacological properties, including potential therapeutic effects.

    Industry: Perhaps it has applications in materials science or catalysis.

Mechanism of Action

Understanding how this compound works involves identifying its molecular targets and pathways. Unfortunately, detailed information on its mechanism remains elusive.

Comparison with Similar Compounds

. These compounds often share structural features and may exhibit similar properties.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]benzamide

InChI

InChI=1S/C23H25N3O5/c1-29-19-10-14(11-20(30-2)22(19)31-3)23(28)24-12-21(27)26-9-8-18-16(13-26)15-6-4-5-7-17(15)25-18/h4-7,10-11,25H,8-9,12-13H2,1-3H3,(H,24,28)

InChI Key

YIEDUIBIPOJGLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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